5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17238706
InChI: InChI=1S/C6H11N3O2/c1-6(2)3-4(10)8-9(6)5(7)11/h3H2,1-2H3,(H2,7,11)(H,8,10)
SMILES:
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol

5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide

CAS No.:

Cat. No.: VC17238706

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide -

Specification

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
IUPAC Name 5,5-dimethyl-3-oxopyrazolidine-1-carboxamide
Standard InChI InChI=1S/C6H11N3O2/c1-6(2)3-4(10)8-9(6)5(7)11/h3H2,1-2H3,(H2,7,11)(H,8,10)
Standard InChI Key VYBRNCRMTHNUNU-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)NN1C(=O)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5,5-dimethyl-3-oxopyrazolidine-1-carboxamide, reflects its structural features:

  • A pyrazolidine ring (a saturated five-membered ring with two adjacent nitrogen atoms).

  • A ketone group at position 3 (C=O\text{C=O}).

  • Dimethyl substituents at position 5 (C(CH3)2\text{C(CH}_3\text{)}_2).

  • A carboxamide group (CONH2\text{CONH}_2) at position 1.

The canonical SMILES notation CC1(CC(=O)NN1C(=O)N)C\text{CC1(CC(=O)NN1C(=O)N)C} encapsulates this arrangement, while its InChIKey (VYBRNCRMTHNUNU-UHFFFAOYSA-N\text{VYBRNCRMTHNUNU-UHFFFAOYSA-N}) provides a unique identifier for chemical databases.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC6H11N3O2\text{C}_6\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight157.17 g/mol
IUPAC Name5,5-dimethyl-3-oxopyrazolidine-1-carboxamide
SMILESCC1(CC(=O)NN1C(=O)N)C
Topological Polar Surface Area86.6 Ų (calculated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s polar surface area and hydrogen-bonding capacity suggest moderate solubility in polar solvents, while the dimethyl groups may enhance lipophilicity, influencing membrane permeability.

Synthesis and Reaction Pathways

Synthetic Strategies

While explicit details on the synthesis of 5,5-dimethyl-3-oxopyrazolidine-1-carboxamide are scarce, pyrazolidinones are typically synthesized via condensation reactions between hydrazine derivatives and carbonyl compounds . A plausible route involves:

  • Formation of the pyrazolidine ring: Reacting 1,2-diaminopropane with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the saturated ring.

  • Introduction of the carboxamide group: Treating the intermediate with cyanogen bromide (BrCN\text{BrCN}) or via nucleophilic acyl substitution .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Ring formation via cyclization1,2-Diaminopropane, β-keto ester, H+^+
2Carboxamide functionalizationCyanogen bromide, NH3_3

Reaction Mechanisms

The ketone group at position 3 is susceptible to nucleophilic attack, enabling derivatization at this position. For example, condensation with amines could yield Schiff base analogs, while reduction with NaBH4\text{NaBH}_4 might produce alcohol derivatives . The carboxamide group at position 1 may participate in hydrolysis under acidic or basic conditions, generating carboxylic acid intermediates.

CompoundCore StructureKey Activities
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamidePyrazolidinoneHypothetical anti-inflammatory
AntipyrinePyrazoloneAnalgesic, antipyretic
PirfenidonePyridoneAnti-fibrotic

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR would reveal signals for the dimethyl groups (δ ~1.2 ppm) and amide protons (δ ~6.5–7.5 ppm).

  • IR Spectroscopy: Stretching vibrations for C=O\text{C=O} (~1680 cm1^{-1}) and NH2\text{NH}_2 (~3350 cm1^{-1}) confirm functional groups.

  • HPLC: Reverse-phase HPLC with C18 columns and UV detection (λ = 210–230 nm) can assess purity.

Applications and Future Directions

Industrial and Research Applications

  • Chemical Probes: The compound could serve as a scaffold for library synthesis in high-throughput screening .

  • Agrochemicals: Pyrazolidinones are explored as herbicides and fungicides due to their stability and bioactivity.

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